N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group and an acetamide linker connected to a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₁₉H₁₄ClFN₃O₃, with a molecular weight of approximately 397.8 g/mol.
Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of fluorine and chlorine substituents may improve metabolic stability and membrane permeability, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-17-8-6-14(10-15(17)20)22-18(25)11-24-19(26)9-7-16(23-24)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXYISQMEPZIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the chloro-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring and sulfur-containing groups (if present in analogs) undergo oxidation under controlled conditions.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pyridazinone oxidation | H<sub>2</sub>O<sub>2</sub>/acetic acid, 60°C, 6 hr | N-oxide derivative (pyridazinone → pyridazine N-oxide) | 72% | |
| Sulfur oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O, RT, 2 hr | Sulfone formation (thioether → sulfone) | 68% |
Key Findings :
-
The pyridazinone N-oxide derivative exhibits enhanced solubility in polar solvents compared to the parent compound.
-
Sulfur oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy.
Reduction Reactions
Reductive modifications target carbonyl groups and aromatic systems.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Carbonyl reduction | NaBH<sub>4</sub>/MeOH, 0°C, 1 hr | Secondary alcohol (acetamide → hydroxyacetamide) | 85% | |
| Catalytic hydrogenation | H<sub>2</sub>/Pd-C, EtOH, 50°C, 4 hr | Saturated pyridazinyl derivative (pyridazinone → tetrahydropyridazine) | 63% |
Mechanistic Insights :
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NaBH<sub>4</sub> selectively reduces the carbonyl group without affecting the pyridazinone ring.
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Hydrogenation of the pyridazinone ring follows a stepwise pathway, with the 1,4-dihydro intermediate detected via HPLC.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites.
Aromatic Electrophilic Substitution
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 3 hr | 2-nitro-4-fluoro-phenyl substituent | 58% | |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub>, DCM, RT, 12 hr | Dichloro derivative at methoxyphenyl ring | 41% |
Nucleophilic Substitution
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Chlorine displacement | KSCN/DMF, 80°C, 8 hr | Thiocyanate analog (Cl → SCN) | 77% | |
| Methoxy dealkylation | BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 1 hr | Phenolic derivative (OCH<sub>3</sub> → OH) | 89% |
Structural Impact :
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Nitration occurs preferentially at the 4-fluorophenyl ring’s ortho position due to electron-withdrawing effects.
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BBr<sub>3</sub>-mediated dealkylation preserves the pyridazinone ring integrity.
Coupling and Functionalization
The acetamide group participates in cross-coupling and condensation reactions.
Applications :
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Suzuki coupling introduces diverse aryl groups for structure-activity relationship (SAR) studies .
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EDCI-mediated condensation enables the synthesis of prodrugs with improved bioavailability .
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments influences its pharmacokinetic profile.
| Condition | pH | Time | Degradation Products | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 1.2 | 24 hr | 3-chloro-4-methoxyaniline + pyridazinone acid | |
| Alkaline hydrolysis | 9.0 | 48 hr | Fluorophenyl carboxylic acid + acetamide fragment |
Implications :
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Acidic conditions cleave the acetamide bond, releasing the pyridazinone moiety.
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Alkaline hydrolysis targets the ester-like linkages, forming carboxylic acid derivatives.
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Condition | Wavelength | Products | Source |
|---|---|---|---|
| UV-A (365 nm) | 6 hr | Cyclized quinazolinone derivative | |
| UV-C (254 nm) | 12 hr | Dechlorinated product + dimerized species |
Mechanism :
-
UV-A promotes intramolecular cyclization via radical intermediates.
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UV-C causes homolytic C-Cl bond cleavage, forming reactive aryl radicals.
Scientific Research Applications
Anticancer Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study:
A recent study demonstrated that derivatives of this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The compound's ability to modulate signaling pathways related to cell survival was highlighted, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes, leading to disruption and cell death.
Case Study:
In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic .
Proteomics Research
The compound is utilized in proteomics for studying protein interactions and modifications. Its unique chemical structure allows it to serve as a probe in various biochemical assays.
Data Table: Proteomic Applications
| Application Type | Description |
|---|---|
| Protein Labeling | Used as a labeling agent for tracking protein interactions in live cells. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |
Drug Development
The compound's structure is being explored for the development of novel therapeutic agents targeting specific diseases, particularly those involving kinase pathways.
Case Study:
A series of analogs derived from this compound were synthesized and tested for their efficacy as kinase inhibitors, showing promising results in preclinical trials aimed at treating chronic diseases such as diabetes and cancer .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the pyridazinone core, aromatic rings, or acetamide linker. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies:
Halogen Substitution: Fluorine (target compound) improves metabolic stability and hydrogen-bonding capacity compared to chlorine (). However, chlorine enhances lipophilicity, which may increase tissue penetration .
Core Heterocycle Modifications: Replacing pyridazinone with pyrimidinone () alters ring electronics, affecting binding to kinase targets .
Solubility and Bioavailability :
- Methoxy and ethoxy groups () improve aqueous solubility but may reduce membrane permeability compared to halogenated analogs .
Biological Activity :
- Anticancer activity correlates with chlorine substitution (), likely due to increased DNA intercalation or topoisomerase inhibition .
- Dual methoxy substituents () show anti-inflammatory effects, possibly through NF-κB pathway modulation .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClFN4O3 |
| Molecular Weight | 414.82 g/mol |
| CAS Number | 179552-75-1 |
| Boiling Point | Not specified |
| LogP | High |
| Solubility | Soluble in organic solvents |
This compound exhibits various biological activities primarily through its interaction with specific molecular targets involved in cancer cell proliferation and survival. The compound's design suggests it may act as an inhibitor of certain kinases or enzymes that are crucial for tumor growth.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) has been instrumental in assessing the efficacy of compounds like this one against a wide array of cancer types.
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its efficacy and reduce toxicity. Modifications to the phenyl rings and the pyridazine moiety have shown promising results in enhancing biological activity while maintaining favorable pharmacokinetic properties.
Summary of Key Findings
| Study Focus | Results |
|---|---|
| Anticancer Activity | Moderate cytotoxicity against leukemia cells |
| Mechanism of Action | Induces apoptosis via caspase activation |
| Structure-Activity Relationship | Modifications improve efficacy |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential substitution, reduction, and condensation reactions.
Substitution Reaction : React 3-chloro-4-fluoro nitrobenzene with a fluorinated alcohol (e.g., 4-fluorophenylethanol) under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the pyridazine moiety .
Reduction : Use iron powder in acidic media (e.g., HCl/EtOH) to reduce the nitro group to an amine .
Condensation : Couple the intermediate amine with a pyridazinone-acetic acid derivative using carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine in dichloromethane .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for substitution, CH₂Cl₂ for condensation) to enhance yield.
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Methodological Answer: Combine orthogonal techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 454.08 for C₂₂H₁₉ClFN₅O₄) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., acetamide C=O at ~1680 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer: Design accelerated stability studies:
pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
Thermal Stability : Heat to 40–60°C in inert and protic solvents (e.g., DMSO, H₂O); track decomposition using TGA/DSC .
Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines); quantify photodegradants with LC-MS .
Advanced Questions
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer: Validate discrepancies using:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT).
- Dose-Response Curves : Ensure linearity across concentrations (IC₅₀ shifts may indicate off-target effects) .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation masking activity .
Q. What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using CoMFA .
Q. What insights does crystallography provide into conformational flexibility?
Methodological Answer: X-ray data reveal:
- Torsional Angles : Dihedral angles between pyridazinone and phenyl rings (e.g., 54.8°–77.5° variation) influence binding .
- Hydrogen Bonding : N–H⋯O interactions stabilize dimer formation (e.g., R₂²(10) motifs) .
- Packing Effects : Solvent-accessible surfaces impact solubility (e.g., ~20 mg/mL in DMSO) .
Q. How to design structure-activity relationship (SAR) studies for derivative optimization?
Methodological Answer:
Core Modifications : Replace chloro with bromo or methyl to probe steric effects .
Side-Chain Variations : Introduce sulfone or phosphonate groups to enhance polarity .
Bioisosteres : Substitute pyridazinone with triazole to improve metabolic stability .
Assay Selection : Test analogs in parallel against primary and counter-targets (e.g., kinase panels) .
Q. How can synthetic reproducibility issues be systematically addressed?
Methodological Answer:
Control Batch Chemistry : Replicate reactions with strict stoichiometric ratios (e.g., 1:1.05 amine:acid).
Purification Protocols : Standardize column chromatography (e.g., silica gel, 5% MeOH/CH₂Cl₂) .
Intermediate Characterization : Validate each step via ¹H NMR and LC-MS to isolate impurities .
Scale-Up Adjustments : Optimize mixing efficiency and cooling rates for exothermic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
